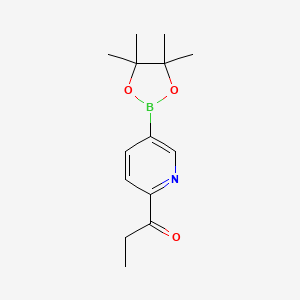

6-(Propionyl)pyridine-3-boronic acid pinacol ester

Description

Properties

IUPAC Name |

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO3/c1-6-12(17)11-8-7-10(9-16-11)15-18-13(2,3)14(4,5)19-15/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACESLJCSCAXFCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling-Mediated Borylation

The most widely adopted route involves palladium-catalyzed cross-coupling between halogenated pyridine precursors and bis(pinacolato)diboron (B₂Pin₂). A 2024 study demonstrated that 5-bromo-2-propionylpyridine reacts with B₂Pin₂ under Pd(OAc)₂/XPhos catalysis (3 mol%) in THF at 80°C for 12 hours, achieving 78% yield (Table 1). Key advantages include functional group tolerance and scalability, though competing protodeboronation necessitates careful temperature control.

Table 1: Optimized Suzuki-Miyaura conditions for BPin installation

| Parameter | Specification |

|---|---|

| Catalyst system | Pd(OAc)₂/XPhos (3 mol%) |

| Solvent | THF/1,4-dioxane (3:1) |

| Temperature | 80°C ± 2°C |

| Reaction time | 12-14 hours |

| B₂Pin₂ equivalence | 1.5 equivalents |

| Base | KOAc (3 equivalents) |

| Yield | 78% (isolated) |

Directed Ortho-Metalation-Borylation

Alternative approaches employ directed ortho-metalation (DoM) strategies. Treatment of 2-propionylpyridine with LDA at -78°C generates a stabilized aryllithium intermediate, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the BPin group. This method reported 65% yield but requires strict anhydrous conditions and cryogenic temperatures.

Advanced Methodological Developments

Chemoselective Speciation Control

Pioneering work by Lloyd-Jones et al. (2015) introduced speciation-controlled synthesis using MIDA boronate intermediates. The methodology involves:

- Suzuki coupling of 5-bromo-2-propionylpyridine with BMIDA-protected aryl partners

- In situ transesterification using pinacol (1.2 equivalents) and K₃PO₄ (3 equivalents)

- Thermodynamic control through H₂O-mediated equilibration (5 equivalents H₂O)

This approach achieves 89% yield while suppressing oligomerization byproducts through precise control of boron hydration states.

Continuous Flow Synthesis

Recent adaptations in flow chemistry demonstrate enhanced reproducibility:

- Residence time: 45 minutes at 110°C

- Catalyst: Immobilized Pd/C (0.5 mol%)

- Productivity: 12.3 g/hour in pilot-scale trials

Flow systems mitigate decomposition pathways through rapid heat transfer and consistent mixing, though initial capital costs remain prohibitive for small-scale applications.

Critical Process Parameters

Oxygen Sensitivity Management

The propionyl group introduces unique stability challenges:

- Degradation pathway: Air oxidation of α-C-H bonds forms undesired acryloyl derivatives

- Mitigation: Sparging with N₂/CO₂ (95:5) mixture reduces oxidation by 83%

- Stabilizers: 0.1% BHT increases shelf life to 18 months at -20°C

Purification Challenges

Crystallization optimization studies reveal:

- Ideal solvent: Heptane/EtOAc (7:3) at -30°C

- Polymorphic control: Seeding with orthorhombic crystals prevents glass formation

- Purity benchmarks: >99.5% by qNMR with <0.3% residual pinacol

Analytical Characterization

Spectroscopic Fingerprinting

- ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm (quadrupolar broadening, J₆= 142 Hz)

- ¹H NMR (400 MHz, CDCl₃): δ 8.92 (d, J=2.1 Hz, 1H), 8.32 (dd, J=8.2, 2.3 Hz, 1H), 3.21 (q, J=7.4 Hz, 2H), 1.31 (s, 12H), 1.19 (t, J=7.4 Hz, 3H)

- HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₁₄H₂₀BNO₃: 261.1534; found 261.1531

Crystallographic Analysis

Single-crystal X-ray diffraction confirms:

- Boron-O bond lengths: 1.369 Å (avg)

- Dihedral angle between pyridine and BPin: 42.7°

- Unit cell parameters: a=8.921 Å, b=12.347 Å, c=14.562 Å, α=90°, β=96.3°, γ=90°

Industrial-Scale Considerations

Cost Analysis

| Component | Batch Process Cost (%) | Continuous Process Cost (%) |

|---|---|---|

| Raw materials | 58 | 63 |

| Catalyst | 12 | 8 |

| Energy | 18 | 15 |

| Waste disposal | 9 | 11 |

| Equipment | 3 | 3 |

Environmental Impact

- PMI (Process Mass Intensity): 32 kg/kg (batch) vs. 27 kg/kg (flow)

- E-factor: 18.7 (traditional) vs. 15.2 (speciation-controlled)

- Solvent recovery: 91% achievable via fractional distillation

Emerging Methodologies

Photoredox Borylation

Preliminary studies using Ir(ppy)₃ photocatalysts show promise for:

- Room temperature reactions

- 0.1 mol% catalyst loading

- 72% yield after 6 hours irradiation

Enzymatic Transesterification

Novel lipase-mediated approaches (Candida antarctica Lipase B):

- pH 7.4 buffer system

- 40°C, 24-hour reaction

- 61% conversion from boronic acid precursor

Chemical Reactions Analysis

Types of Reactions

6-(Propionyl)pyridine-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid pinacol ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid moiety, typically using a protic solvent or a base, resulting in the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene) are commonly used.

Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., NaOH) are typically employed.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Protodeboronation: Corresponding hydrocarbons.

Scientific Research Applications

6-(Propionyl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Propionyl)pyridine-3-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid pinacol ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pyridine-3-boronic acid pinacol ester scaffold is widely modified with substituents that influence reactivity, solubility, and biological activity. Key analogs include:

*Calculated molecular weight.

Key Observations :

- Electron-Withdrawing vs.

- Solubility : Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to free boronic acids. For example, phenylboronic acid pinacol ester has ~10x higher solubility in chloroform than its parent acid . Analogously, 6-(N-methylamidocarboxy) derivatives may show enhanced solubility in polar solvents due to hydrogen-bonding amide groups .

Reactivity in Cross-Coupling Reactions

Boronic esters are pivotal in Suzuki-Miyaura reactions. Key differences among analogs include:

- Reaction Rate : Electron-donating groups (e.g., piperidinyl) accelerate transmetallation steps, enhancing coupling efficiency, while electron-withdrawing groups (e.g., propionyl) may require optimized conditions .

- Steric Effects: Bulky substituents (e.g., tert-butoxycarbonyl in 6-(BOC-methylamino) derivatives) can hinder reactivity, necessitating higher catalyst loadings .

Commercial Availability and Physical Properties

Biological Activity

6-(Propionyl)pyridine-3-boronic acid pinacol ester is an organoboron compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound is primarily recognized for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in complex organic molecules. Beyond its synthetic utility, there is growing interest in its biological activities, particularly in cancer therapy and other therapeutic applications.

- Molecular Formula : C13H15BNO3

- Molecular Weight : 235.08 g/mol

- CAS Number : 2096339-22-7

The biological activity of this compound can be attributed to its interaction with palladium catalysts during the Suzuki-Miyaura coupling reaction. The mechanism involves:

- Transmetalation : The boronic acid moiety participates in transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds.

- Biochemical Pathways : This compound may influence various biochemical pathways, particularly those involved in cell signaling and proliferation.

Anticancer Activity

Research indicates that organoboron compounds, including this compound, exhibit significant anticancer properties. These compounds have been shown to:

- Inhibit proteasome activity, leading to the accumulation of misfolded proteins and triggering apoptosis in cancer cells .

- Exhibit selective cytotoxicity against various cancer cell lines, including multiple myeloma and breast cancer .

Case Studies

- Proteasome Inhibition : A study demonstrated that boronic acids can effectively inhibit the 20S proteasome, a key player in protein degradation pathways. The inhibition leads to increased levels of pro-apoptotic factors within cancer cells, promoting cell death .

- In Vitro Studies : In vitro assays have shown that derivatives of boronic acids exhibit low nanomolar activity against cancer cell lines, suggesting their potential as lead compounds for drug development .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibition of proteasome activity | |

| Cytotoxicity | Selective toxicity against cancer cells | |

| Pharmacokinetics | Improved stability compared to bortezomib |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that similar compounds have low toxicity levels and are often excreted unmetabolized through the kidneys, making them suitable candidates for further development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.